Akt-IN-7
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Overview
Description
Akt-IN-7 is a potent inhibitor of the serine/threonine kinase Akt, which plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, survival, metabolism, and angiogenesis. Dysregulation of the PI3K/Akt/mTOR pathway is commonly associated with cancer, making this compound a valuable compound for cancer research .
Preparation Methods
Akt-IN-7 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One of the synthetic routes involves the preparation of fused tetracyclic derivatives. The process typically includes the following steps:
Formation of the core structure: This involves the cyclization of intermediate compounds to form the tetracyclic core.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route while ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
Akt-IN-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions involve replacing specific atoms or groups in the compound with other atoms or groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Akt-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively used in cancer research to study the role of the PI3K/Akt/mTOR pathway in tumor development and progression.
Cell Signaling Studies: Researchers use this compound to investigate the mechanisms of cell signaling and the effects of inhibiting the Akt pathway on various cellular processes.
Drug Development: this compound serves as a lead compound for developing new drugs targeting the PI3K/Akt/mTOR pathway.
Mechanism of Action
Akt-IN-7 exerts its effects by inhibiting the activity of the Akt kinase. The compound binds to the active site of Akt, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling of the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis. The molecular targets of this compound include the Akt kinase itself and various downstream effectors involved in cell survival and growth .
Comparison with Similar Compounds
Akt-IN-7 is one of several Akt inhibitors used in research. Similar compounds include:
Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt that has shown efficacy in clinical trials for cancer treatment.
Ipatasertib: Another ATP-competitive inhibitor targeting Akt, used in combination therapies for cancer.
Afuresertib: A thiophenecarboxamide derivative that inhibits Akt and is being investigated for its anti-tumor properties.
Compared to these compounds, this compound is unique in its specific structure and binding properties, which may offer distinct advantages in certain research contexts. Its potency and selectivity make it a valuable tool for studying the PI3K/Akt/mTOR pathway and developing new therapeutic strategies .
Properties
Molecular Formula |
C23H27ClN6O2 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[(7R)-9-oxa-2,5,12,14,16-pentazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),10,13(17),14-tetraen-5-yl]-3-(propan-2-ylamino)propan-1-one |
InChI |
InChI=1S/C23H27ClN6O2/c1-14(2)25-9-18(15-3-5-16(24)6-4-15)23(31)29-7-8-30-17(11-29)12-32-19-10-26-21-20(19)22(30)28-13-27-21/h3-6,10,13-14,17-18,25H,7-9,11-12H2,1-2H3,(H,26,27,28)/t17-,18-/m1/s1 |
InChI Key |
TUBYVHRFVFOCTE-QZTJIDSGSA-N |
Isomeric SMILES |
CC(C)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)N2CCN3[C@H](C2)COC4=CNC5=C4C3=NC=N5 |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)Cl)C(=O)N2CCN3C(C2)COC4=CNC5=C4C3=NC=N5 |
Origin of Product |
United States |
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